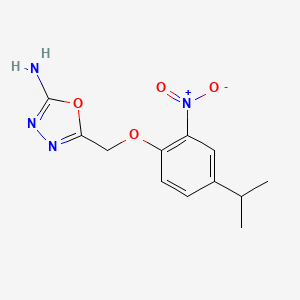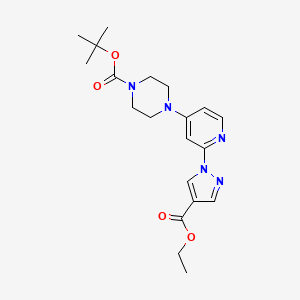![molecular formula C12H16ClN3O2 B11778967 tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B11778967.png)
tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core
Preparation Methods
The synthesis of tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrido[3,4-b]pyrazine derivative.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Cyclization: The final step involves cyclization to form the desired heterocyclic structure under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signal transduction pathways and cellular processes.
Comparison with Similar Compounds
tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C12H16ClN3O2 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
tert-butyl 3-chloro-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(7-16)15-10(13)6-14-8/h6H,4-5,7H2,1-3H3 |
InChI Key |
JWCHUWJITAESLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=C(N=C2C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



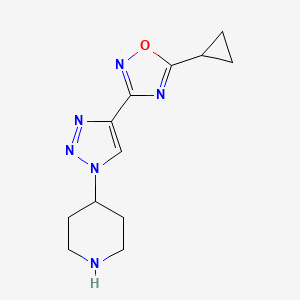
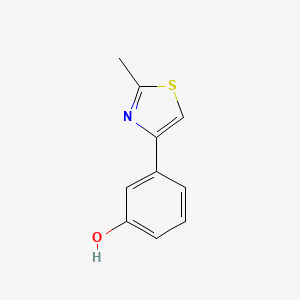
![2-(7-(Chloromethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B11778888.png)



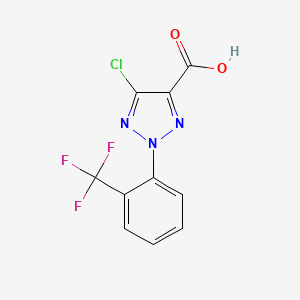
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B11778932.png)


![3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid](/img/structure/B11778942.png)
